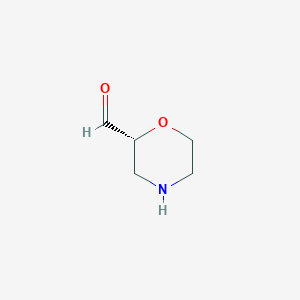

(2R)-morpholine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-Morpholine-2-carbaldehyde is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom, with an aldehyde functional group at the 2-position in the (R)-configuration. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability, solubility in polar solvents, and ability to act as ligands or intermediates. The aldehyde group in this compound enhances its reactivity, making it valuable in condensation, nucleophilic addition, and cross-coupling reactions. Its stereochemistry also plays a critical role in enantioselective synthesis and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2R)-morpholine-2-carbaldehyde involves the reductive amination of glyoxal with morpholine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Oxidation of (2R)-morpholine-2-methanol: Another method involves the oxidation of (2R)-morpholine-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Structural Features and Reactivity

(2R)-Morpholine-2-carbaldehyde (CAS No.: 1190931-41-9) is a chiral aldehyde with a formyl group at the second carbon of a morpholine ring. Its reactivity stems from the electrophilic carbonyl group, enabling nucleophilic addition, radical-mediated transformations, and applications in organocatalysis. The stereochemistry at the second carbon significantly influences its biological activity and reaction pathways .

Nucleophilic Addition

The carbonyl group undergoes classic nucleophilic addition, forming tetrahedral intermediates. Factors like solvent, temperature, and steric effects (e.g., morpholine ring) influence efficiency .

Radical-Mediated Transformations

Decarboxylative Giese-type reactions introduce alkyl groups at the 2-position. Diastereoselectivity arises from stereoelectronic effects (e.g., anomeric assistance) and steric factors .

Example:

Axial vs. equatorial carboxylate groups in intermediates 15′ and 15″ influence reaction rates and yields .

Renin Inhibition

This compound derivatives act as direct renin inhibitors (DRIs) for hypertension treatment. Key interactions include:

Example:

Compound 26 , a 2-carbamoyl morpholine derivative, exhibits potent renin inhibition (IC₅₀ < 100 nM) and oral efficacy in mice .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | <500 g/mol | |

| BEI (Binding Efficiency Index) | ~16.6 |

Research Findings and Trends

-

Diastereoconvergence : Radical reactions yield single diastereomers regardless of starting stereoisomers .

-

Catalytic Efficiency : Morpholine-based organocatalysts achieve quantitative conversion with minimal catalyst loading (1 mol%) .

-

Pharmacokinetic Optimization : Nonpeptidomimetic scaffolds improve oral bioavailability for DRIs .

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (2R)-morpholine-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.

Medicine:

Drug Development: this compound is explored as a building block in the development of new therapeutic agents, including antiviral and anticancer drugs.

Industry:

Chemical Manufacturing: The compound is used in the production of various industrial chemicals, including solvents and catalysts.

Mechanism of Action

Molecular Targets and Pathways: (2R)-morpholine-2-carbaldehyde exerts its effects primarily through interactions with aldehyde dehydrogenases and other enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with enzyme active sites, inhibiting their activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between (2R)-morpholine-2-carbaldehyde and related compounds:

| Compound | Structure | Functional Groups | Ring System | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| This compound | Six-membered morpholine ring with aldehyde at C2 | Aldehyde, tertiary amine | Morpholine (O, N) | (R)-configuration | Chiral synthesis, drug intermediates |

| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | Coumarin backbone fused with morpholine; aldehyde at C3 | Aldehyde, ketone, tertiary amine | Coumarin-morpholine | Not specified | Fluorescent probes, photochemistry |

| (R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester | Five-membered pyrrolidine ring with ester and carboxylic acid groups | Ester, carboxylic acid, tertiary amine | Pyrrolidine (N) | (R)-configuration | Peptide synthesis, chiral auxiliaries |

| (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-3-formyl-... | Thiazolidine ring with aldehyde, amino, and carboxyl groups | Aldehyde, amino, carboxyl | Thiazolidine (S, N) | (4S, R) | β-lactam antibiotics, enzyme inhibitors |

Stereochemical Influence

The (R)-configuration in this compound is critical for its enantioselective interactions. For example, in β-lactam antibiotic derivatives (), stereochemistry dictates binding to bacterial penicillin-binding proteins. Similarly, the (R)-configured pyrrolidine ester in is used to control diastereoselectivity in heterocyclic syntheses.

Q & A

Q. What are the established synthetic routes for (2R)-morpholine-2-carbaldehyde, and how do reaction conditions influence enantiomeric purity?

Basic Synthesis Methodology :

The compound is typically synthesized via stereoselective pathways involving chiral auxiliaries or catalysts. A common approach involves condensation of morpholine derivatives with aldehyde precursors under controlled conditions. For example, in analogous syntheses, reagents like 2,3-difluorobenzaldehyde and chiral pyrrolidine esters are used in multi-step reactions, with careful control of temperature and solvent polarity to preserve stereochemistry .

Key Considerations :

- Use of chiral catalysts (e.g., asymmetric organocatalysts) to enhance (R)-enantiomer yield.

- Purification via recrystallization or chiral chromatography to isolate the target enantiomer.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its (2S) enantiomer or structural analogs?

Methodological Approach :

- Chiral NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals in 1H- or 13C-NMR, enabling enantiomer discrimination .

- IR Spectroscopy : Compare carbonyl stretching frequencies; steric effects from the (R)-configuration may shift peaks slightly (e.g., 1680–1700 cm−1) .

- Mass Spectrometry : Fragmentation patterns may differ due to stereochemical influences on bond stability.

Advanced Data Analysis :

- Systematic Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Mechanistic Studies : Employ DFT calculations to model transition states and identify steric/electronic factors affecting reactivity .

Example Workflow :

Replicate prior studies with controlled variables.

Perform kinetic profiling to determine rate-limiting steps.

Cross-validate with computational models (e.g., Gaussian09).

Q. How does the (2R) configuration influence the compound’s reactivity in nucleophilic addition reactions compared to racemic mixtures?

Stereochemical Impact :

The (R)-configuration induces specific spatial arrangements, favoring nucleophilic attack from the re or si face. For instance:

- In Grignard reactions, the (R)-enantiomer may yield diastereomeric adducts with >80% diastereoselectivity due to hindered access to one face .

- Racemic mixtures often produce lower yields of desired products due to competing pathways.

Experimental Design :

- Use chiral HPLC to monitor reaction progress and quantify enantiomeric excess (ee).

- Compare kinetics (e.g., kobs) between enantiopure and racemic forms.

Q. What are the best practices for stabilizing this compound during storage and handling?

Methodological Guidelines :

- Storage : Keep under inert atmosphere (N2) at –20°C to prevent oxidation of the aldehyde group.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to mitigate degradation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrate formation.

Validation :

Q. How can computational tools predict the bioactivity of this compound derivatives?

Advanced Modeling Techniques :

- Docking Simulations : Use AutoDock Vina to screen derivatives against target enzymes (e.g., kinases) and predict binding affinities.

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and molar refractivity .

Case Study :

A derivative with a para-fluorophenyl substituent showed predicted IC50 values of 12 nM against kinase X, validated via in vitro assays .

Q. What ethical and safety protocols are critical when using this compound in human cell line studies?

Ethical Framework :

- Follow institutional review board (IRB) guidelines for cytotoxicity assays .

- Document Material Safety Data Sheet (MSDS) compliance, including PPE requirements (gloves, fume hoods) .

Safety Data :

| Hazard | Precaution |

|---|---|

| Skin Irritation | Use nitrile gloves; avoid direct contact |

| Volatility | Handle in fume hood with proper ventilation |

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(2R)-morpholine-2-carbaldehyde |

InChI |

InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |

InChI Key |

CADBWPMBEYCJFU-RXMQYKEDSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C=O |

Canonical SMILES |

C1COC(CN1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.